diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as IR spectroscopy, EXAFS spectroscopy, and NMR2. These techniques can provide information about the functional groups present in the molecule and their spatial arrangement.Chemical Reactions
The chemical reactions of a compound can be studied using various techniques. For example, the reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate affords 2,6-bis (4,5-diethyl-1H-imidazol-2-yl)pyridine2.
Scientific Research Applications
Synthesis of Pyrido[4′,3′4,5]thieno[2,3-d]pyrimidines and Derivatives
: Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate is used to synthesize novel heterocyclic systems such as pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine, triazolo[1,5-a]pyrimidine, and thiadiazolo[3,2-a]pyrimidine (Ahmed, 2002).
Characterization of Schiff Base Compounds : Schiff base compounds synthesized from diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have been characterized using FTIR, NMR spectroscopy, and X-ray crystallography. These compounds exhibit intramolecular hydrogen bonding, as confirmed by DFT analyses (Çolak et al., 2021).
Crystal Structure Analysis : The crystal structure of compounds like diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been analyzed, revealing intermolecular and intramolecular hydrogen bonding patterns, contributing to the understanding of molecular stability (Armas et al., 2003).
Formation of Pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines and Related Systems
: The use of ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates leads to the formation of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, offering insights into the synthesis of complex heterocyclic systems (Bakhite et al., 2005).
Synthesis of Pyridothienopyrimidines : A versatile approach to synthesize pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and their heterofused derivatives, such as triazolo-, imidazo-, and tetrazolo-pyridothienopyrimidines, has been developed, showcasing the potential for creating a wide range of fused heterocyclic compounds (Ahmed et al., 2006).
Safety And Hazards
The safety and hazards of a compound can be determined through various tests and studies. For example, Pyridine is classified as a flammable liquid and it can cause skin irritation and serious eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled5.
Future Directions
The future directions in the field of imidazole derivatives could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects3. Additionally, more research could be conducted to explore the diverse biological activities of imidazole derivatives and develop new drugs based on these compounds1.
properties
IUPAC Name |
diethyl 2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-5-29-22(27)19-17-11-12-25(23(28)30-6-2)13-18(17)32-21(19)24-20(26)15-7-9-16(10-8-15)31-14(3)4/h7-10,14H,5-6,11-13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORYYZKDQPJVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.